molecular formula C7H9BrN2 B14165917 (5-Bromo-2-methylpyridin-4-YL)methanamine CAS No. 1060810-17-4

(5-Bromo-2-methylpyridin-4-YL)methanamine

Cat. No.: B14165917
CAS No.: 1060810-17-4
M. Wt: 201.06 g/mol
InChI Key: GFLDHMGZRLPQES-UHFFFAOYSA-N
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Description

(5-Bromo-2-methylpyridin-4-YL)methanamine is a chemical compound with the molecular formula C7H9BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 2nd position, and a methanamine group at the 4th position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methylpyridin-4-YL)methanamine typically involves the bromination of 2-methylpyridine followed by the introduction of the methanamine group. One common method involves the reaction of 2-methylpyridine with bromine in the presence of a catalyst to yield 5-bromo-2-methylpyridine. This intermediate is then reacted with formaldehyde and ammonia to introduce the methanamine group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methylpyridin-4-YL)methanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The methanamine group can be reduced to form primary amines.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of 5-bromo-2-methylpyridine-4-carboxaldehyde or 5-bromo-2-methylpyridine-4-carboxylic acid.

    Reduction: Formation of 5-bromo-2-methylpyridine-4-amine.

Scientific Research Applications

(5-Bromo-2-methylpyridin-4-YL)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Bromo-2-methylpyridin-4-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methanamine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-4-methylpyridin-2-yl)methanamine
  • (5-Chloro-2-methylpyridin-4-yl)methanamine
  • (5-Bromo-2-methylpyridin-4-yl)methanol

Uniqueness

(5-Bromo-2-methylpyridin-4-YL)methanamine is unique due to the specific positioning of the bromine, methyl, and methanamine groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry .

Properties

CAS No.

1060810-17-4

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

(5-bromo-2-methylpyridin-4-yl)methanamine

InChI

InChI=1S/C7H9BrN2/c1-5-2-6(3-9)7(8)4-10-5/h2,4H,3,9H2,1H3

InChI Key

GFLDHMGZRLPQES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)Br)CN

Origin of Product

United States

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